molecular formula C22H18F3N3O3S B2992916 (4-(2-Nitrophenyl)piperazin-1-yl)(5-(3-(trifluoromethyl)phenyl)furan-2-yl)methanethione CAS No. 433259-06-4

(4-(2-Nitrophenyl)piperazin-1-yl)(5-(3-(trifluoromethyl)phenyl)furan-2-yl)methanethione

Cat. No.: B2992916
CAS No.: 433259-06-4
M. Wt: 461.46
InChI Key: OMZYHBBBDZPYEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a piperazine ring and a furan ring would give the compound a certain level of rigidity, while the nitro and trifluoromethyl groups could introduce polarity .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the nitro group could potentially be reduced, and the piperazine ring could potentially undergo substitution reactions .

Scientific Research Applications

Synthesis and Drug Discovery

  • Anti-tuberculosis Activity Improvement: Research focused on enhancing the bioavailability of compounds similar to "(4-(2-Nitrophenyl)piperazin-1-yl)(5-(3-(trifluoromethyl)phenyl)furan-2-yl)methanethione" has led to the development of analogues with increased absorption and serum half-life, demonstrating superior anti-tuberculosis activity (Rajendra Tangallapally et al., 2006).

Antimicrobial and Antidepressant Activities

  • Antimicrobial and Antidepressant Properties: Novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds were synthesized, showing significant antidepressant and antianxiety activities, which suggests the potential of related compounds in psychiatric disorder treatment (J. Kumar et al., 2017).

Anticancer Research

  • Anticancer Activities: Studies on compounds with similar structures have shown promising anticancer activities. For example, compounds have been evaluated for their potential as antiproliferative agents against breast cancer cells, highlighting the therapeutic potential of structurally related compounds (L. Yurttaş et al., 2014).

Corrosion Inhibition

  • Corrosion Inhibition: Compounds exhibiting structural similarities have been investigated for their ability to inhibit corrosion in mild steel in acidic medium, demonstrating the chemical's utility in materials science and engineering applications (P. Singaravelu et al., 2022).

Organic Chemistry and Materials Science

  • Organic Synthesis and Characterization: The synthesis and characterization of derivatives containing piperazine or morpholine moieties have been explored, yielding compounds with good fungicidal, herbicidal, and antimicrobial activities. This research underscores the versatility of such compounds in developing new agrochemicals and pharmaceuticals (Baolei Wang et al., 2015).

Mechanism of Action

Without specific information on how this compound interacts with biological systems or other chemicals, it’s difficult to provide a detailed mechanism of action .

Properties

IUPAC Name

[4-(2-nitrophenyl)piperazin-1-yl]-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N3O3S/c23-22(24,25)16-5-3-4-15(14-16)19-8-9-20(31-19)21(32)27-12-10-26(11-13-27)17-6-1-2-7-18(17)28(29)30/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZYHBBBDZPYEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2[N+](=O)[O-])C(=S)C3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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